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Compound Name:
1-(Thiazolidin-2-yl)ethanone

hydrochloride

Cat. No.: B3114042 Get Quote

Heterocyclic systems are of immense importance in medicinal chemistry, with estimates

suggesting that over 85% of all biologically active chemical entities contain at least one

heterocycle.[3] Among these, the thiazolidine ring, a five-membered saturated heterocycle

containing sulfur and nitrogen atoms, has emerged as a cornerstone scaffold.[1][4] Its structural

versatility and presence in natural products, such as the antibiotic penicillin, and synthetic

drugs, like the antidiabetic agent pioglitazone, underscore its therapeutic significance.[2]

Thiazolidine derivatives exhibit a vast range of pharmacological activities, including

antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[3][4][5]

1-(Thiazolidin-2-yl)ethanone hydrochloride represents a functionalized thiazolidine

derivative that serves as a key synthetic intermediate. The presence of a reactive acetyl group

at the 2-position, combined with the inherent features of the thiazolidine ring, offers multiple

points for chemical modification, making it an attractive starting material for generating diverse

compound libraries in the pursuit of novel therapeutic agents.

Molecular Structure and Physicochemical
Properties
Chemical Structure
The molecular structure consists of a saturated five-membered thiazolidine ring, which features

a sulfur atom at position 1 and a nitrogen atom at position 3. An acetyl group (C(O)CH₃) is

attached to the carbon atom at position 2 (C2). As a hydrochloride salt, the nitrogen atom of the
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thiazolidine ring is protonated and associated with a chloride counter-ion. This salt form often

enhances the compound's stability and solubility in aqueous media. A critical feature is the

stereocenter at C2, meaning the compound can exist as a racemic mixture or as individual

enantiomers.

Physicochemical Data
The key physicochemical properties of 1-(Thiazolidin-2-yl)ethanone hydrochloride are

summarized below for quick reference.

Property Value Source(s)

Molecular Formula C₅H₁₀ClNOS [6][7]

Molecular Weight 167.66 g/mol [6][7]

CAS Number 1993017-93-8; 67399-73-9 [6][7]

Appearance Typically a solid N/A

Storage
Sealed in a dry, room

temperature environment
[6]

SMILES Code CC(C1SCCN1)=O.[H]Cl [6]

Spectroscopic Characterization: A Self-Validating
System
Accurate structural elucidation is paramount in chemical research. A combination of

spectroscopic techniques provides a robust, self-validating system to confirm the identity and

purity of 1-(Thiazolidin-2-yl)ethanone hydrochloride.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to each unique

proton environment. Based on related thiazolidinone structures, the following characteristic

shifts (in ppm, relative to TMS) can be predicted:[8][9]

~10.0-12.0 ppm (broad singlet, 2H): Protons of the protonated amine (N⁺H₂).
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~5.5-6.0 ppm (triplet or multiplet, 1H): The methine proton at the C2 position, coupled to the

adjacent C5 methylene protons.

~3.5-4.0 ppm (multiplet, 2H): Methylene protons at the C4 position (N-CH₂).

~3.0-3.5 ppm (multiplet, 2H): Methylene protons at the C5 position (S-CH₂).

~2.2-2.5 ppm (singlet, 3H): The three equivalent protons of the acetyl methyl group.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton:

~195-205 ppm: Carbonyl carbon (C=O) of the acetyl group.

~65-75 ppm: Methine carbon at the C2 position.

~45-55 ppm: Methylene carbon at the C4 position (N-CH₂).

~30-40 ppm: Methylene carbon at the C5 position (S-CH₂).

~25-30 ppm: Methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups through their vibrational frequencies.

Characteristic absorption bands (in cm⁻¹) are expected as follows:[10][11]

~2400-2700 cm⁻¹ (broad): N-H stretch of the ammonium salt.

~1700-1720 cm⁻¹ (strong): C=O stretch of the ketone.

~1400-1450 cm⁻¹: C-N stretching vibrations.

~650-750 cm⁻¹ (weak to medium): C-S stretching vibration.

Mass Spectrometry (MS)
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Mass spectrometry confirms the molecular weight. Using a soft ionization technique like

Electrospray Ionization (ESI), the expected observation would be the molecular ion for the free

base (C₅H₉NOS) at an m/z corresponding to [M+H]⁺ = 132.04.

Synthesis and Mechanistic Considerations
The synthesis of thiazolidine derivatives is a well-established area of organic chemistry.[12][13]

The most common and efficient method involves the condensation of an aminothiol with an

aldehyde or ketone.[2]

Proposed Synthetic Protocol: Condensation of
Cysteamine Hydrochloride with Pyruvaldehyde
This protocol describes a reliable method for the laboratory-scale synthesis of the target

compound. The choice of pyruvaldehyde (an acetyl-containing aldehyde) provides the required

C2-ethanone functionality directly.

Materials:

Cysteamine hydrochloride

Pyruvaldehyde (40% solution in water)

Ethanol

Diethyl ether

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve

cysteamine hydrochloride (1.0 eq) in ethanol.

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add pyruvaldehyde (1.1 eq)

dropwise to the stirred solution over 15 minutes.
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Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to

remove the ethanol.

Purification: Add diethyl ether to the resulting residue to precipitate the product. Stir the slurry

for 30 minutes.

Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold

diethyl ether.

Drying: Dry the white to off-white solid under vacuum to yield 1-(Thiazolidin-2-yl)ethanone
hydrochloride.

Characterization: Confirm the structure and purity of the final product using NMR, IR, and

MS as described in Section 2.

Synthesis and Analysis Workflow
The following diagram outlines the logical flow from starting materials to the validated final

product.
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Caption: Workflow for the synthesis and validation of 1-(Thiazolidin-2-yl)ethanone
hydrochloride.

Mechanistic Insight
The formation of the thiazolidine ring proceeds through a well-understood mechanism. First,

the highly nucleophilic thiol group of cysteamine attacks the electrophilic carbonyl carbon of

pyruvaldehyde. This is followed by an intramolecular cyclization where the amine group attacks

the resulting hemiaminal to form the five-membered ring, eliminating a molecule of water in the

process. The reaction is typically self-catalyzed or may be facilitated by mild acid or base.

Chemical Reactivity and Applications in Synthesis
1-(Thiazolidin-2-yl)ethanone hydrochloride is not merely an endpoint but a versatile starting

point for more complex molecules. Its utility stems from the reactivity of both the thiazolidine

ring and the appended acetyl group.

Key Transformations
Oxidation to 2-Thiazolines: The thiazolidine ring can be selectively oxidized to the

corresponding 2-thiazoline.[14][15] This transformation introduces a degree of unsaturation,

creating a different heterocyclic scaffold with its own unique chemical properties and

biological activity profile.

N-Functionalization: The secondary amine within the ring (after neutralization of the salt) is a

nucleophilic site available for N-alkylation or N-acylation. This allows for the introduction of

diverse substituents at the N3 position, a common strategy in medicinal chemistry to

modulate properties like solubility, cell permeability, and target binding.

Acetyl Group Chemistry: The ketone of the acetyl group can undergo various classical

carbonyl reactions, such as reduction to an alcohol, reductive amination, or conversion to an

oxime, providing further avenues for structural diversification.

Role as a Precursor in Drug Discovery
This compound serves as a valuable precursor for building libraries of drug candidates. The

ability to modify the molecule at multiple positions enables the exploration of structure-activity

relationships (SAR). For instance, derivatives can be synthesized and screened for a wide
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array of biological activities for which the parent thiazolidine scaffold is known, including

antimicrobial, anticancer, and antidiabetic effects.[5][9][16]

Logical Relationship of Synthetic Applications
The diagram below illustrates the central role of 1-(Thiazolidin-2-yl)ethanone as a branching

point for creating diverse chemical entities.

1-(Thiazolidin-2-yl)ethanone
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Click to download full resolution via product page

Caption: Synthetic utility of 1-(Thiazolidin-2-yl)ethanone as a key intermediate.

Conclusion
1-(Thiazolidin-2-yl)ethanone hydrochloride is a valuable and versatile heterocyclic

compound. Its structure, containing multiple reactive sites, makes it an ideal building block for

synthetic and medicinal chemists. A clear understanding of its physicochemical properties, a

robust protocol for its synthesis, and a comprehensive approach to its spectroscopic

characterization enable its effective use in research. As the demand for novel therapeutics

continues to grow, the strategic application of such well-defined chemical tools will remain

crucial to the advancement of drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3114042#1-thiazolidin-2-yl-ethanone-hydrochloride-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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